molecular formula C12H16N4O3S B2457753 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-90-6

7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2457753
CAS No.: 442864-90-6
M. Wt: 296.35
InChI Key: JTDMOBQXHYURMN-UHFFFAOYSA-N
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Description

“7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features unique substituents that may impart distinct chemical and biological properties.

Properties

IUPAC Name

8-(2-methoxyethylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-4-5-16-8-9(13-12(16)20-7-6-19-3)15(2)11(18)14-10(8)17/h4H,1,5-7H2,2-3H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDMOBQXHYURMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a purine derivative.

    Alkylation: Introduce the allyl group at the 7-position using an allyl halide under basic conditions.

    Thioether Formation: Attach the (2-methoxyethyl)thio group at the 8-position through a nucleophilic substitution reaction.

    Methylation: Introduce the methyl group at the 3-position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the thioether or allyl groups.

    Substitution: The methoxyethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as thiols, amines, or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while substitution of the thioether group could result in a variety of new derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potentially as a probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and blocking their activity.

    Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA/RNA Interaction: Intercalating into nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Biological Activity

7-Allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may enhance its interaction with biological targets, suggesting applications in antiviral and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2SC_{12}H_{16}N_4O_2S, with a molecular weight of approximately 248.35 g/mol. Its structure includes:

  • Purine Base : The core of the molecule, which is essential for nucleobase interactions.
  • Allyl Group : Contributes to the compound's reactivity and potential biological interactions.
  • Thioether Group : Enhances solubility and may participate in nucleophilic substitution reactions.

Antiviral Properties

Research indicates that similar compounds exhibit antiviral activities by inhibiting viral replication. The mechanism of action may involve interference with viral enzymes or pathways crucial for pathogen survival. For instance, compounds with thioether groups have shown enhanced binding to viral targets, potentially increasing their efficacy against infections.

Anticancer Activity

Preliminary studies suggest that 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione may inhibit specific enzymes involved in tumor growth. The presence of the allyl substituent is hypothesized to enhance the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that derivatives of 7-allyl purines exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer properties.
    • The compound's ability to inhibit specific kinases involved in cell proliferation was assessed, showing promising results in reducing cell viability in vitro.
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione binds effectively to targets such as protein kinases and viral proteases. These interactions are critical for understanding its mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-MethylxanthineMethyl group at position 7Mild stimulant effects
8-AminoguanosineAmino group at position 8Potential antiviral properties
9-MethyladenineMethyl group at position 9Anticancer activity

What distinguishes 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione from these compounds is its specific combination of an allyl substituent and a methoxyethyl thio group, which may enhance its solubility and bioavailability.

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